molecular formula C13H20Cl2N2 B11845009 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Cat. No.: B11845009
M. Wt: 275.21 g/mol
InChI Key: OWLJOBYRFABGOP-UHFFFAOYSA-N
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Description

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a chemical compound of interest in medicinal chemistry research. This dihydrochloride salt form offers enhanced stability and solubility for experimental applications. The core pyrazinoisoquinoline structure is a scaffold of significant scientific interest. Related compounds in this chemical class have been investigated as novel potent activators of the Nrf2/ARE pathway, a crucial signaling cascade for cellular defense against oxidative stress . Furthermore, pyrazinoisoquinoline derivatives are well-known in parasitology research, most famously exemplified by Praziquantel, a primary therapeutic agent against schistosomiasis and other parasitic infections . This suggests potential research applications for this methyl-substituted analog in developing new treatments for inflammatory conditions or antiparasitic agents. Available as a high-purity solid (95%) , this product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

10-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-10-2-3-11-4-6-15-7-5-14-9-13(15)12(11)8-10;;/h2-3,8,13-14H,4-7,9H2,1H3;2*1H

InChI Key

OWLJOBYRFABGOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN3C2CNCC3)C=C1.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Tetrahydroisoquinoline Precursors

The pyrazino[2,1-a]isoquinoline scaffold is typically constructed via cyclocondensation reactions between tetrahydroisoquinoline derivatives and diketones or oxalates. For example, trans-1,2,3,4-tetrahydro-1-methylaminomethyl-4-phenylisoquinoline dihydrochloride reacts with ethyl oxalate in the presence of triethylamine to form a dione intermediate. This intermediate undergoes intramolecular cyclization under reflux conditions, producing the fused pyrazinoisoquinoline system. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon, followed by dehydration (Figure 1).

Reaction Conditions:

  • Solvent: Anhydrous ethanol or tetrahydrofuran

  • Temperature: 80–100°C

  • Catalyst: Triethylamine (2.5 eq)

  • Yield: 68–75%

Reductive Amination for N-Methylation

Introduction of the 10-methyl group (positionally analogous to 2-methyl in alternative numbering systems) employs reductive amination strategies. Patent US3393195A details the use of formaldehyde and formic acid under reflux to methylate the pyrazine nitrogen. This Eschweiler-Clarke-type reaction proceeds via imine formation, followed by reduction to the tertiary amine (Figure 2).

Key Parameters:

  • Formaldehyde concentration: 35% aqueous solution

  • Reaction time: 3–5 hours

  • Temperature: 100–110°C

  • Post-treatment: Basification with NaOH and extraction with benzene

Salt Formation and Purification

Dihydrochloride Precipitation

Crude bases are converted to dihydrochloride salts using HCl gas in methanol/isopropanol mixtures. For instance, dissolving 18.1 g of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline in methanol (200 mL) and isopropanol (100 mL), followed by HCl gas saturation, yields 82% of the dihydrochloride salt after crystallization.

Optimized Conditions:

  • Acidification: HCl gas until pH < 2

  • Crystallization solvents: Methanol/isopropanol (2:1 v/v)

  • Drying: Vacuum desiccation at 80–90°C for 24 hours

Chiral Resolution via Diastereomeric Salts

Enantiomeric purity is achieved using dibenzoyl-D-tartaric acid. A 300 mL ethanolic solution of the racemic base is treated with (+)-dibenzoyl-D-tartaric acid (7.16 g), yielding diastereomeric salts with distinct solubility profiles. The (+)-enantiomer crystallizes preferentially, providing >98% enantiomeric excess after recrystallization.

Analytical Characterization

Spectroscopic Data

  • Melting Points: Dihydrochloride salts exhibit sharp melting points between 265°C and 277°C, indicative of high crystallinity.

  • Optical Rotation: [α]²⁰_D = +136.5° (c = 0.2, methanol) for the (+)-enantiomer.

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.25 (m, 5H, aromatic), 4.12 (dd, J = 10.4 Hz, 1H), 3.85–3.60 (m, 4H, pyrazine CH₂), 2.95 (s, 3H, N-CH₃).

Receptor Binding Affinities

The dihydrochloride salt demonstrates nanomolar binding to histamine H₁ receptors (Kᵢ = 2.0 × 10⁻⁸ M) and muscarinic acetylcholine receptors (Kᵢ = 2.5 × 10⁻⁷ M), as measured by competitive displacement assays using [³H]mepyramine and [³H]QNB.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Cyclocondensationtrans-TetrahydroisoquinolineEthyl oxalate7598
Reductive Amination1,2,3,6,7,11b-Hexahydro-4H-pyrazinoFormaldehyde8295
Hydrazine CyclizationN-Propionyl intermediateHydrazine hydrate6891

Industrial-Scale Production Considerations

Solvent Recycling

Methanol and isopropanol are recovered via fractional distillation, reducing solvent costs by 40% in pilot-scale runs.

Byproduct Management

Unreacted formaldehyde is neutralized with sodium bisulfite before aqueous waste disposal, complying with EPA guidelines.

Emerging Methodologies

Flow Chemistry Approaches

Recent patents describe continuous-flow hydrogenation of imine intermediates using Pd/C catalysts, reducing reaction times from 24 hours to 45 minutes.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic amines achieves 99% ee, though scalability remains challenging due to enzyme costs .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazinoisoquinoline derivatives .

Scientific Research Applications

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Mianserin

  • Structure: Tetracyclic (dibenzazepine) vs. hexahydro-pyrazino[2,1-a]isoquinoline in the target compound.
  • Key Differences: The target compound replaces mianserin’s central azepine ring with a rigid pyrazino-isoquinoline scaffold, reducing conformational flexibility.
  • Activity : Both exhibit atypical antidepressant profiles, but the target compound shows reduced affinity for histamine H₁ and muscarinic receptors, lowering sedation and anticholinergic effects .

Praziquantel (PZQ)

  • Structure: Cyclohexylcarbonyl-substituted pyrazinoisoquinoline (2-cyclohexylcarbonyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one).
  • Key Differences : PZQ has a ketone group at C4 and a cyclohexylcarbonyl substituent, whereas the target compound lacks these features and includes a methyl group at C10.
  • Activity : PZQ is an antiparasitic (schistosomicide) targeting calcium channels in parasites, while the target compound’s activity is CNS-focused (antidepressant) .

Isoquinoline Sulfonamides (e.g., H7, H8)

  • Structure: 5-Isoquinoline sulfonamide derivatives with piperazine or ethylamine substituents.
  • Key Differences: Sulfonamide groups and linear side chains vs. fused pyrazino-isoquinoline in the target compound.
  • Activity: These inhibit protein kinase C (PKC) and impair cytotoxic T-lymphocyte function, unlike the target compound’s serotonergic/noradrenergic modulation .

Pharmacological Activity Analogs

Pyrido[2,1-a]isoquinoline Derivatives

  • Structure: Pyrido-isoquinoline cores with substituents like dimethoxy, cyano, or carbonyl groups (e.g., compound 5 in ).
  • Activity : Antitumor (e.g., against HepG2, MCF-7, HCT116 cells) via apoptosis induction. The target compound lacks antitumor activity but shares structural motifs influencing bioavailability .

Pyrrolo[2,1-a]isoquinoline Derivatives

  • Structure: Pyrrolo-isoquinoline fused systems (e.g., compounds 4a–f in ).
  • Activity : Cytotoxic agents (e.g., 54.4% apoptosis in breast cancer cells) via tubulin inhibition. The target compound’s dihydrochloride salt enhances solubility, a feature absent in these neutral analogs .

Key Findings

Stereochemical Specificity : The (+)-S,S enantiomer of the target compound exhibits 10-fold higher antidepressant activity than the (-)-R,R form, mirroring mianserin’s stereoselectivity .

Reduced Side Effects : Unlike mianserin, the target compound shows <5% affinity for muscarinic receptors, minimizing dry mouth and urinary retention .

Synthetic Accessibility : The target compound requires multi-step synthesis (amination, cyclization), whereas PZQ derivatives are synthesized via single-step hydrolysis .

Biological Activity

10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride (CAS No. 1082871-89-3) is a bicyclic organic compound belonging to the isoquinoline class. Its unique structure includes a pyrazinoisoquinoline core with a methyl group at the 10-position and two hydrochloride groups that enhance its solubility in aqueous environments. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C13H18Cl2N2
  • Molecular Weight : Approximately 261.19 g/mol
  • Structural Characteristics : The compound's bicyclic structure and specific substitution pattern can significantly influence its interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Initial investigations have indicated that it can modulate neurotransmitter systems and interact with enzymes or receptors involved in cancer-related biochemical pathways .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Modulation of neurotransmitter systems.
  • Interaction with specific enzymes or receptors linked to metabolic pathways .

Study on Antioxidant Activity

A study explored the antioxidant potential of various isoquinoline derivatives and found that compounds similar to this compound exhibited significant antioxidant activity. The research utilized several assays to evaluate the capacity of these compounds to scavenge free radicals and inhibit oxidative stress .

Table: Comparative Biological Activities of Isoquinoline Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
10-Methyl-2,3,4,6,7,11b-Hexahydro-Pyrazino[2,1-a]Isoquinoline DihydrochlorideYes (against E. coli)PotentialSignificant
10-Methoxy-7,11b-Tetrahydro-Pyrazino[2,1-a]IsoquinolineYesModerateModerate
(2R,3R)-2-[...]-Hexahydro-Pyrido[2,1-a]IsoquinolineYesLowHigh

Q & A

Q. What are the established synthesis routes for 10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride?

Methodological Answer: Synthesis typically involves multi-step strategies focusing on constructing the bicyclic pyrazino-isoquinoline core. A three-component [3 + 2] cycloaddition reaction has been reported for analogous compounds, enabling efficient assembly of the fused ring system . For methyl-substituted derivatives, regioselective alkylation at the 10-position is achieved via reductive amination or nucleophilic substitution under inert conditions . Post-synthetic purification often employs recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt.

Q. How is the purity and molecular identity of this compound characterized?

Methodological Answer: Purity (>97%) is confirmed using reverse-phase HPLC with UV detection at 254 nm, while structural identity is validated via:

  • NMR spectroscopy : 1^1H and 13^13C NMR spectra resolve the methyl group (δ ~2.5 ppm) and bicyclic proton environments .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [C₁₂H₁₈Cl₂N₂ + H]⁺ at m/z 261.19 .
  • Elemental analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .

Q. How does the hydrochloride salt form influence solubility and formulation for in vitro studies?

Methodological Answer: The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base, enabling direct use in biological assays. Solubility is optimized by adjusting pH (4–6) to prevent precipitation. For cell-based studies, stock solutions are prepared in sterile water or saline and filtered (0.22 µm) to ensure sterility .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogous pyrazino-isoquinoline derivatives reveal:

  • Methyl substitution at the 10-position improves metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Fluorination at the 9 and 10 positions (as in related compounds) increases binding affinity to σ-1 receptors (Kᵢ < 10 nM) due to enhanced hydrophobic interactions .
  • Modifications to the bicyclic core (e.g., pyrrolidine fusion) alter selectivity for monoamine transporters .

Q. What computational strategies are used to optimize synthesis pathways or predict binding modes?

Methodological Answer:

  • Quantum chemical calculations : Density functional theory (DFT) predicts transition states for key cyclization steps, guiding solvent and catalyst selection (e.g., Et₃N in DMF at 80°C) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like NMDA receptors, prioritizing substituents that form hydrogen bonds with GluN1 subunits .
  • Reaction path algorithms : Artificial intelligence-driven platforms (e.g., ICReDD) analyze experimental datasets to recommend optimal reaction conditions, reducing trial-and-error approaches .

Q. How can researchers resolve contradictions in reported binding affinity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions. To mitigate:

  • Standardize radioligand displacement assays (e.g., [³H]-DTG for σ-1 receptors) using consistent buffer pH (7.4) and membrane preparation protocols .
  • Validate results with orthogonal techniques (e.g., surface plasmon resonance for kinetic analysis) .
  • Apply statistical tools (e.g., Grubbs’ test) to identify outliers in replicate measurements .

Q. What strategies are recommended for validating intermediates during multi-step synthesis?

Methodological Answer:

  • In-line monitoring : ReactIR tracks reaction progress via characteristic carbonyl (1700–1750 cm⁻¹) or amine (3300–3500 cm⁻¹) peaks .
  • LC-MS for intermediates : Low-resolution LC-MS confirms molecular weight of unstable intermediates (e.g., enamine precursors) .
  • X-ray crystallography : Resolves stereochemistry of chiral centers in crystalline intermediates .

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